Lusaperidone

Description

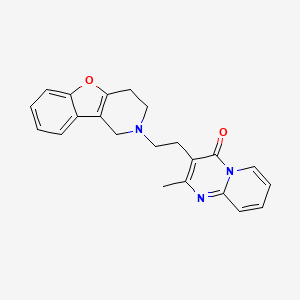

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-15-16(22(26)25-11-5-4-8-21(25)23-15)9-12-24-13-10-20-18(14-24)17-6-2-3-7-19(17)27-20/h2-8,11H,9-10,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXHQIPQIKTEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC4=C(C3)C5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175735 | |

| Record name | Lusaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214548-46-6 | |

| Record name | 3-[2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214548-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lusaperidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214548466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lusaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUSAPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTD2O86CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Lusaperidone on D2/5-HT2A Receptors: An In-depth Technical Guide

Disclaimer: As of late 2025, detailed, publicly available quantitative data on the binding affinities, functional activities, and in vivo receptor occupancy specifically for Lusaperidone remains limited. This guide will, therefore, outline the core principles of its mechanism of action based on its classification as a dopamine D2 and serotonin 5-HT2A receptor antagonist. To illustrate these principles with concrete data, this document will draw upon publicly available information for Lurasidone, a structurally and pharmacologically related atypical antipsychotic, to provide a relevant and detailed framework for researchers, scientists, and drug development professionals.

Introduction: The Dual-Receptor Antagonism Paradigm

This compound is an atypical antipsychotic agent whose therapeutic efficacy is primarily attributed to its combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor blockade is a hallmark of many second-generation antipsychotics and is thought to contribute to a favorable balance of antipsychotic effects with a reduced propensity for extrapyramidal symptoms (EPS) compared to first-generation antipsychotics that primarily target D2 receptors.

The following sections will delve into the specifics of this compound's interaction with these two key receptors, including their downstream signaling pathways, the experimental methods used to characterize these interactions, and the therapeutic rationale behind this dual antagonism.

Quantitative Pharmacology: A Comparative Look at Lurasidone

To provide a quantitative perspective, the following tables summarize the binding affinity and in vivo receptor occupancy data for the related compound, Lurasidone. These values are critical in understanding the drug's potency and its engagement with its molecular targets.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Lurasidone

| Receptor | Ki (nM) | Reference Compound |

| Dopamine D2 | High Affinity | [1] |

| Serotonin 5-HT2A | High Affinity | [1][2] |

| Serotonin 5-HT7 | High Affinity | [1] |

| Serotonin 5-HT1A | High Affinity (Partial Agonist) | [1] |

| Adrenergic α2C | High Affinity | |

| Adrenergic α1 | Moderate Affinity | |

| Adrenergic α2A | Moderate Affinity |

Note: "High Affinity" is stated in the source, but a specific numerical Ki value for D2 was not provided in the abstract. Other sources would be needed for a precise value.

Table 2: In Vivo Dopamine D2 Receptor Occupancy of Lurasidone in Healthy Volunteers (PET Study)

| Oral Dose (mg) | D2 Receptor Occupancy (%) |

| 10 | 41-43 |

| 20 | 51-55 |

| 40 | 63-67 |

| 60 | 77-84 |

| 80 | 73-79 |

Data from a Positron Emission Tomography (PET) study using [11C]raclopride in healthy male subjects.

Table 3: Comparative In Vivo Receptor Occupancy of Lurasidone in Common Marmosets (PET Study)

| Receptor | Occupancy Characteristics |

| Dopamine D2/D3 | Reached >80% at maximum, with significant correlation to plasma drug levels. |

| Serotonin 5-HT2A | Lower occupancy in the frontal cortex compared to D2/D3 receptors within the same dose range. |

This study highlights a preferential in vivo binding to D2/D3 receptors over 5-HT2A receptors for Lurasidone in this animal model.

Signaling Pathways and the Impact of this compound

This compound's therapeutic and potential side effects are a direct consequence of its modulation of the downstream signaling cascades of the D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Its canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). By antagonizing the D2 receptor, this compound prevents the binding of endogenous dopamine, thereby disinhibiting adenylyl cyclase and normalizing cAMP and PKA activity in brain regions where dopamine is overactive, such as the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.

This compound's antagonism of the D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G-proteins. Its canonical signaling pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). Antagonism of 5-HT2A receptors by this compound in the mesocortical pathway is thought to increase dopamine release, which may help alleviate the negative and cognitive symptoms of schizophrenia.

This compound's antagonism of the 5-HT2A receptor signaling pathway.

Experimental Protocols

The quantitative data presented for antipsychotics like this compound are generated through a series of well-established experimental protocols.

Radioligand Binding Assay for Ki Determination

This assay measures the affinity of a drug for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for D2 and 5-HT2A receptors.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

-

A radiolabeled ligand with known affinity for the receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).

-

This compound at various concentrations.

-

Incubation buffer, filter plates, and a scintillation counter.

-

-

Methodology:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a radioligand binding assay.

In Vitro Functional Assays

These assays determine whether a drug acts as an agonist, antagonist, or inverse agonist at a receptor.

-

For D2 (Gi/o-coupled): cAMP Accumulation Assay

-

Principle: Measures the ability of this compound to block agonist-induced inhibition of cAMP production.

-

Methodology:

-

Culture cells expressing the D2 receptor.

-

Stimulate the cells with forskolin (to increase basal cAMP) and a D2 agonist (e.g., quinpirole) in the presence of varying concentrations of this compound.

-

Measure intracellular cAMP levels using methods like HTRF or ELISA.

-

An antagonist will reverse the agonist-induced decrease in cAMP.

-

-

-

For 5-HT2A (Gq/11-coupled): Calcium Flux Assay

-

Principle: Measures the ability of this compound to block agonist-induced increases in intracellular calcium.

-

Methodology:

-

Load cells expressing the 5-HT2A receptor with a calcium-sensitive fluorescent dye.

-

Add a 5-HT2A agonist (e.g., serotonin) in the presence of varying concentrations of this compound.

-

Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

An antagonist will inhibit the agonist-induced fluorescence increase.

-

-

Generalized workflow for in vitro functional assays.

In Vivo Receptor Occupancy using PET

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living brain.

-

Objective: To determine the percentage of D2 and 5-HT2A receptors occupied by this compound at different doses.

-

Methodology:

-

A baseline PET scan is performed on a subject using a radiotracer that binds to the target receptor (e.g., [11C]raclopride for D2, [11C]MDL 100907 for 5-HT2A).

-

The subject is then administered a dose of this compound.

-

After a certain period, a second PET scan is performed with the same radiotracer.

-

The reduction in the binding potential of the radiotracer in the second scan compared to the baseline scan reflects the occupancy of the receptors by this compound.

-

This is typically correlated with the plasma concentration of the drug at the time of the scan.

-

Therapeutic Rationale of D2/5-HT2A Dual Antagonism

The combined blockade of D2 and 5-HT2A receptors by this compound is believed to offer a superior therapeutic profile for the treatment of schizophrenia.

Therapeutic benefits of dual D2/5-HT2A antagonism.

-

D2 Receptor Antagonism: Primarily targets the hyperactive mesolimbic dopamine pathway, which is associated with the positive symptoms of schizophrenia.

-

5-HT2A Receptor Antagonism: This action is thought to increase dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms. Furthermore, 5-HT2A antagonism can mitigate the D2-blockade-induced increase in prolactin and reduce the risk of EPS.

Conclusion

While specific quantitative data for this compound is not yet widely available in the public domain, its mechanism of action as a D2 and 5-HT2A receptor antagonist places it within the well-established class of atypical antipsychotics. The principles of its interaction with these receptors, the downstream signaling pathways it modulates, and the experimental methods used for its characterization are well-understood. The provided framework, using data from the related compound Lurasidone, offers a robust guide for researchers and professionals in the field to understand the core mechanisms underlying the therapeutic effects of this compound. Further publications are anticipated to provide the specific quantitative details for this particular agent.

References

The Pharmacodynamics of Long-Acting Injectable Risperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of long-acting injectable (LAI) risperidone, a cornerstone atypical antipsychotic for the management of schizophrenia and other psychiatric disorders. This document details its mechanism of action, receptor binding profile, and the downstream signaling pathways it modulates. Furthermore, it presents quantitative data from key studies in a structured format and outlines the methodologies of pivotal experiments to facilitate a deeper understanding and replication of research in this field.

Mechanism of Action

The therapeutic effects of risperidone are primarily attributed to its potent antagonist activity at dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[1][2] Schizophrenia is hypothesized to involve hyperactivity in mesolimbic dopamine pathways, contributing to positive symptoms, and dysregulation of serotonergic systems.[1] Risperidone's mechanism involves the blockade of these receptors, leading to a reduction in dopaminergic and serotonergic neurotransmission.[1]

The clinical efficacy of long-acting injectable risperidone is a result of the combined actions of risperidone and its active metabolite, 9-hydroxyrisperidone.[2] This formulation ensures a slow and sustained release of the active moiety, maintaining therapeutic plasma concentrations over an extended period.

Receptor Binding Profile

Risperidone exhibits a high affinity for a range of neurotransmitter receptors. Its pharmacodynamic profile is characterized by a particularly high affinity for serotonin 5-HT2A receptors, which is approximately 10-20 times greater than its affinity for dopamine D2 receptors. This high 5-HT2A to D2 affinity ratio is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to typical antipsychotics.

Quantitative Receptor Binding Data

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone for various human and rat receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Species | Ki (nM) | Reference |

| Serotonin Receptors | |||

| 5-HT2A | Human | 0.12 - 0.16 | |

| 5-HT1A | Human | 253 | |

| 5-HT1C | Human | 47 | |

| 5-HT1D | Human | 190 | |

| 5-HT7 | Human | 2.3 | |

| Dopamine Receptors | |||

| D2 | Human | 3.13 - 7.3 | |

| D1 | Human | 620 | |

| Adrenergic Receptors | |||

| α1 | Rat | 0.8 | |

| α2 | Rat | 7.54 | |

| Histamine Receptors | |||

| H1 | Rat | 2.23 |

Dopamine and Serotonin Pathway Modulation

Risperidone's antagonism of D2 and 5-HT2A receptors has profound effects on downstream signaling pathways.

Dopamine D2 Receptor Signaling

Blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, risperidone prevents this inhibition, thereby modulating downstream signaling cascades.

Serotonin 5-HT2A Receptor Signaling

The antagonism of 5-HT2A receptors is thought to contribute to the efficacy of risperidone against negative symptoms and to mitigate the risk of EPS. 5-HT2A receptors are also GPCRs that, when activated by serotonin, couple to Gq/11 proteins, activating phospholipase C (PLC). This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC), respectively. By blocking 5-HT2A receptors, risperidone modulates these signaling events. Furthermore, 5-HT2A receptor blockade in the nigrostriatal pathway can increase dopamine release, which may counteract the D2 blockade in this region, reducing the likelihood of motor side effects.

Quantitative Pharmacodynamic Effects

The administration of long-acting injectable risperidone results in sustained plasma concentrations of the active moiety, leading to consistent receptor occupancy and clinical effects.

Dopamine D2 Receptor Occupancy

Positron Emission Tomography (PET) studies have been instrumental in quantifying the in vivo D2 receptor occupancy of risperidone LAI. A therapeutic window for D2 receptor occupancy is generally considered to be between 60-80% for optimal antipsychotic effect with a minimal risk of EPS.

The following table summarizes the mean striatal D2 receptor occupancy at steady state for different doses of Risperdal Consta®, administered every two weeks.

| Risperdal Consta® Dose | Mean D2 Receptor Occupancy (%) | Plasma Active Moiety (ng/mL) | Reference |

| 25 mg | 25 - 48 | 4.4 - 8.8 | |

| 50 mg | 59 - 83 | 15.0 - 31.1 | |

| 75 mg | 62 - 72 | 22.5 - 26.3 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of risperidone LAI pharmacodynamics.

In Vitro Receptor Binding Assays

These assays are crucial for determining the binding affinity of a drug to various receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of risperidone for various neurotransmitter receptors.

Methodology:

-

Tissue/Cell Preparation: Homogenates of specific brain regions (e.g., rat striatum for D2 receptors, frontal cortex for 5-HT2A receptors) or cell lines expressing the human recombinant receptor of interest are prepared.

-

Radioligand Binding: A specific radioligand with high affinity for the target receptor (e.g., [3H]spiperone for D2 and 5-HT2A receptors) is incubated with the tissue/cell preparation.

-

Competition Assay: The incubation is performed in the presence of various concentrations of unlabeled risperidone.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of risperidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Positron Emission Tomography (PET) for D2 Receptor Occupancy

PET is a non-invasive imaging technique used to measure receptor occupancy in the living human brain.

Objective: To quantify the percentage of dopamine D2 receptors occupied by risperidone LAI at steady-state plasma concentrations.

Methodology:

-

Subject Selection: Patients with schizophrenia who are clinically stable on a fixed dose of risperidone LAI.

-

Radioligand Administration: A bolus injection of a D2 receptor-selective radioligand, such as [11C]raclopride, is administered intravenously.

-

PET Scan: Dynamic PET scanning is performed for a duration of 60-90 minutes to measure the time-activity curves of the radioligand in different brain regions.

-

Image Analysis: Regions of interest (ROIs) are drawn on the PET images, typically including the striatum (high D2 receptor density) and the cerebellum (negligible D2 receptor density, used as a reference region).

-

Quantification of Binding Potential: The binding potential (BPND) of the radioligand is calculated for the striatum. BPND is proportional to the density of available (unoccupied) receptors.

-

Receptor Occupancy Calculation: D2 receptor occupancy is calculated as the percentage reduction in BPND in patients treated with risperidone LAI compared to baseline (drug-free) scans or a drug-naive control group: Occupancy (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline.

References

A Comprehensive Neurochemical Profile of Risperidone and its Active Metabolite

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the neurochemical profile of risperidone, a widely prescribed second-generation antipsychotic, and its principal active metabolite, 9-hydroxyrisperidone (also known as paliperidone). A thorough understanding of their interaction with various neurotransmitter systems is fundamental for ongoing research, drug development, and the optimization of therapeutic strategies for psychiatric disorders. This document synthesizes critical data on receptor binding affinities, functional activities, and metabolic pathways, presenting them in a clear, structured format. Detailed experimental methodologies and visual representations of key pathways are included to facilitate a deeper understanding of the pharmacology of these compounds.

Metabolism of Risperidone

Risperidone is extensively metabolized in the liver, primarily through hydroxylation to form its major active metabolite, 9-hydroxyrisperidone.[1][2] This metabolic conversion is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, with a minor contribution from CYP3A4.[2][3][4] The resulting metabolite, 9-hydroxyrisperidone, exhibits a pharmacological activity profile very similar to the parent drug. Consequently, the clinical effect is considered to be a result of the combined concentrations of risperidone and 9-hydroxyrisperidone, often referred to as the "active moiety".

The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to different metabolic phenotypes among individuals. Extensive metabolizers rapidly convert risperidone to 9-hydroxyrisperidone, whereas poor metabolizers do so at a much slower rate. This can result in different plasma concentration ratios of the parent drug to its metabolite. However, the total exposure to the active moiety generally remains comparable between different metabolizer phenotypes after multiple doses.

Receptor Binding Affinity

The therapeutic effects and side-effect profile of risperidone and 9-hydroxyrisperidone are dictated by their binding affinities for a wide range of neurotransmitter receptors. Both compounds are characterized by a high affinity for serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. This potent 5-HT2A antagonism relative to D2 antagonism is a hallmark of many atypical antipsychotics. Risperidone also demonstrates significant affinity for α1- and α2-adrenergic receptors and histamine H1 receptors, while having low to negligible affinity for cholinergic muscarinic receptors. The binding profiles of risperidone and its active metabolite are largely similar, supporting the clinical utility of measuring the combined active moiety.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Risperidone and 9-Hydroxyrisperidone

| Receptor Family | Receptor Subtype | Risperidone (Ki, nM) | 9-Hydroxyrisperidone (Ki, nM) |

| Serotonin | 5-HT2A | 0.12 - 0.39 | 0.25 |

| 5-HT1A | 4.2 | 8.3 | |

| 5-HT1D | 17 | 17 | |

| 5-HT2C | 5.0 | 14 | |

| 5-HT7 | 2.6 | 4.1 | |

| Dopamine | D2 | 1.4 - 3.1 | 3.3 |

| D1 | >1000 | >1000 | |

| D3 | ~12.6 | 8.3 | |

| D4 | ~7 | 5.9 | |

| Adrenergic | α1 | 0.8 | 1.5 |

| α2 | 1.1 | 2.5 | |

| Histamine | H1 | 2.1 | 10.5 |

| Cholinergic | Muscarinic (M1-M5) | >10,000 | >10,000 |

Note: Ki values are compiled from various sources and represent a range of reported affinities. Minor variations may exist across different studies due to differing experimental conditions.

Key Signaling Pathways

Risperidone's pharmacological effects are mediated through the modulation of intracellular signaling cascades downstream of receptor binding. Its primary mechanism involves the simultaneous antagonism of D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling: D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By acting as an antagonist, risperidone blocks this inhibitory effect of dopamine, thereby preventing the dopamine-induced decrease in cAMP. This modulation of the cAMP/PKA pathway in mesolimbic and mesocortical brain regions is central to its antipsychotic effects.

Serotonin 5-HT2A Receptor Signaling: 5-HT2A receptors are Gq/11-coupled GPCRs. Their activation by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC). Risperidone's potent antagonism at 5-HT2A receptors blocks these downstream signals, which is thought to contribute to its efficacy against negative symptoms of schizophrenia and a lower propensity to cause extrapyramidal side effects.

Recent studies suggest risperidone may also influence other pathways, including the G-protein/AC/PKA pathway in disassembling heterochromatin and the PPAR and adipocytokine signaling pathways, which may relate to metabolic side effects.

Experimental Protocols

The characterization of risperidone's neurochemical profile relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the affinity (Ki) of risperidone and 9-hydroxyrisperidone for target receptors.

-

Materials:

-

Cell Membrane Preparations: Homogenates from cells (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., D2, 5-HT2A).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).

-

Test Compounds: Risperidone and 9-hydroxyrisperidone, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: A buffer optimized for receptor binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific Binding Control: A high concentration of an unlabeled specific ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.

-

Equipment: Microplate harvester, glass fiber filter mats, scintillation counter, 96-well plates.

-

-

Protocol:

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (risperidone or its metabolite).

-

Controls: Prepare wells for "total binding" (containing only buffer, radioligand, and membranes) and "non-specific binding" (containing buffer, radioligand, membranes, and the non-specific control).

-

Initiation: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.

-

The percentage inhibition of specific binding is plotted against the log concentration of the test compound to generate a competition curve.

-

A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vitro Metabolism Assay

This assay is used to identify the enzymes responsible for metabolizing a drug and to characterize the kinetics of metabolite formation.

-

Objective: To confirm the roles of CYP2D6 and CYP3A4 in the 9-hydroxylation of risperidone.

-

Materials:

-

Enzyme Source: Recombinant human cytochrome P450 enzymes (CYP2D6, CYP3A4, etc.) or human liver microsomes.

-

Substrate: Risperidone.

-

Cofactor System: An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation Buffer: Typically a phosphate buffer (e.g., pH 7.4).

-

Inhibitors (Optional): Specific inhibitors for CYP enzymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) to confirm enzyme specificity.

-

Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) for separating and quantifying risperidone and 9-hydroxyrisperidone.

-

-

Protocol:

-

Preparation: Prepare a reaction mixture containing the buffer, the enzyme source, and risperidone in microcentrifuge tubes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to bring it to temperature.

-

Initiation: Start the metabolic reaction by adding the NADPH-generating system.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile, which also serves to precipitate proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Inject the supernatant into the HPLC system. Use a validated method to separate and quantify the concentrations of the parent drug (risperidone) and the newly formed metabolite (9-hydroxyrisperidone).

-

-

Data Analysis: The rate of metabolite formation is calculated and expressed, for example, as pmol of metabolite formed per minute per pmol of CYP enzyme. By comparing the rates across different CYP isoforms, the primary metabolizing enzymes can be identified.

References

- 1. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 2. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

In-Vitro Characterization of Lurasidone's Receptor Activity: A Technical Guide

Note: This guide details the in-vitro receptor activity of Lurasidone . Publicly available data on the specific compound "Lusaperidone" is limited. Lurasidone is a structurally and pharmacologically related, well-characterized atypical antipsychotic, and is presented here to fulfill the technical requirements of the original request.

Introduction

Lurasidone is a second-generation (atypical) antipsychotic agent belonging to the benzisothiazole derivative class. It is approved for the treatment of schizophrenia and bipolar depression. Its therapeutic efficacy is believed to be mediated through a combination of antagonist and partial agonist activities at various neurotransmitter receptors. This document provides a detailed technical overview of the in-vitro characterization of Lurasidone's receptor binding affinity and functional activity, intended for researchers, scientists, and professionals in drug development.

Lurasidone's primary mechanism of action involves high-affinity antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[1] Additionally, it exhibits high affinity for the 5-HT₇ receptor, where it also acts as an antagonist, and functions as a potent partial agonist at the 5-HT₁A receptor.[2] Unlike many other antipsychotics, Lurasidone shows negligible affinity for histaminergic H₁ and muscarinic M₁ acetylcholine receptors, which is thought to contribute to its favorable side-effect profile regarding sedation and cognitive impairment.[2]

Receptor Binding Affinity Profile

The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The in-vitro binding profile of Lurasidone has been extensively characterized using radioligand binding assays against a wide panel of receptors.

Data Presentation: Lurasidone Binding Affinities (Ki, nM)

The following table summarizes the mean Ki values for Lurasidone at various key human receptors, compiled from comprehensive pharmacological studies.

| Receptor Family | Receptor Subtype | Mean Kᵢ (nM) | Primary Functional Activity |

| Dopamine | D₂ | 1.0 | Antagonist |

| D₃ | 1.8 | Antagonist | |

| D₄ | 4.4 | Antagonist | |

| D₁ | 262 | Low Affinity | |

| Serotonin | 5-HT₂A | 0.5 | Antagonist |

| 5-HT₇ | 0.5 | Antagonist | |

| 5-HT₁A | 1.1 | Partial Agonist | |

| 5-HT₂C | 15 | Antagonist | |

| 5-HT₆ | 89.5 | Low Affinity | |

| Adrenergic | α₂C | 1.4 | Antagonist |

| α₂A | 10 | Antagonist | |

| α₁ | 41 | Antagonist | |

| Histamine | H₁ | >1000 | Negligible Affinity |

| Muscarinic | M₁ | >1000 | Negligible Affinity |

Data compiled from literature.[1][2] Functional activity is based on in-vitro functional assays.

Experimental Protocols

The characterization of Lurasidone's receptor activity relies on standardized in-vitro assays. The two primary methods are radioligand binding assays to determine affinity (Ki) and functional assays to determine the compound's intrinsic activity (e.g., antagonist, agonist, partial agonist).

Radioligand Binding Assays

Radioligand binding assays are used to quantify the affinity of a test compound for a specific receptor. The most common format is the competitive binding assay.

Objective: To determine the inhibition constant (Ki) of Lurasidone for a target receptor by measuring its ability to displace a specific, high-affinity radioligand.

Materials:

-

Receptor Source: Homogenized tissue membranes or cultured cells expressing the human receptor of interest (e.g., CHO-K1 cells transfected with the human D₂ receptor).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioactive isotope (e.g., [³H]-Spiperone for D₂ receptors).

-

Test Compound: Lurasidone, prepared in a range of concentrations.

-

Incubation Buffer: A buffer solution that maintains physiological pH and ionic strength.

-

Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity trapped on the filters.

Protocol Steps:

-

Preparation: A series of dilutions of Lurasidone are prepared. The receptor membranes and radioligand are diluted in incubation buffer.

-

Incubation: The receptor preparation is incubated in assay tubes with a fixed concentration of the radioligand and varying concentrations of Lurasidone.

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Lurasidone. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of Lurasidone that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Flux Assay for 5-HT₂A)

Functional assays measure the biological response initiated by a ligand binding to its receptor, determining whether the compound is an agonist, antagonist, or partial agonist.

Objective: To determine the functional activity of Lurasidone at the human 5-HT₂A receptor.

Principle: The 5-HT₂A receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium ([Ca²⁺]i). This change can be measured using a calcium-sensitive fluorescent dye.

Materials:

-

Cell Line: A stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

-

Agonist: A known 5-HT₂A agonist (e.g., Serotonin).

-

Test Compound: Lurasidone.

-

Fluorescent Dye: A calcium indicator dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.

-

Microplate Reader: A reader capable of measuring fluorescence (e.g., FLIPR).

Protocol Steps:

-

Cell Plating: Cells are seeded into 96-well or 384-well microplates and grown to confluence.

-

Dye Loading: The cells are loaded with the Fluo-4 AM dye, which enters the cells and is cleaved to its active, calcium-sensitive form.

-

Antagonist Mode Test: To test for antagonist activity, cells are pre-incubated with varying concentrations of Lurasidone.

-

Agonist Stimulation: A fixed concentration (e.g., EC₈₀) of the reference agonist (Serotonin) is added to the wells.

-

Signal Detection: The microplate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium.

-

Data Analysis: The response in the presence of Lurasidone is compared to the control response (agonist alone). The concentration of Lurasidone that inhibits 50% of the agonist-induced response (IC₅₀) is determined. This indicates antagonist potency.

-

Agonist Mode Test: To check for agonist or partial agonist activity, Lurasidone is added to the cells in the absence of a reference agonist, and any resulting fluorescence change is measured.

Signaling Pathways

Lurasidone exerts its effects by modulating key signaling pathways, primarily those linked to G-protein coupled receptors (GPCRs).

Dopamine D₂ Receptor Antagonism

The D₂ receptor is a Gi-coupled GPCR. Its activation by dopamine normally inhibits the enzyme adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP). As an antagonist, Lurasidone blocks dopamine from binding to the D₂ receptor, thereby preventing this inhibitory signal and leading to a relative increase in cAMP levels.

Conclusion

The in-vitro characterization of Lurasidone reveals a unique pharmacological profile. It is a potent antagonist at D₂, 5-HT₂A, and 5-HT₇ receptors and a partial agonist at 5-HT₁A receptors. Its low to negligible affinity for histaminic and muscarinic receptors underpins its favorable tolerability profile. The detailed experimental protocols and binding affinity data presented in this guide provide a foundational understanding for researchers engaged in the study of antipsychotic pharmacology and the development of novel therapeutics for psychiatric disorders.

References

Risperidone's Effects on Mesolimbic and Mesocortical Pathways: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Risperidone, a second-generation (atypical) antipsychotic, exhibits a complex pharmacological profile characterized by potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This dual action is central to its therapeutic efficacy in schizophrenia, allowing it to modulate two critical dopaminergic pathways often implicated in the disorder's symptomatology. This technical guide provides an in-depth examination of risperidone's effects on the mesolimbic and mesocortical pathways. It consolidates quantitative data on receptor binding, neurotransmitter release, and clinical receptor occupancy. Detailed experimental protocols and signaling pathway diagrams are provided to offer a comprehensive resource for researchers in neuropsychopharmacology and drug development.

Introduction: Dopaminergic Pathways in Schizophrenia

The dopamine hypothesis of schizophrenia posits that dysregulation in specific dopamine circuits underlies the manifestation of its symptoms.[1] Two of the most critical pathways originating from the ventral tegmental area (VTA) are:

-

The Mesolimbic Pathway: This pathway projects from the VTA to the nucleus accumbens and other limbic structures. Hyperactivity in this pathway, leading to excess dopamine, is strongly associated with the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[1][2]

-

The Mesocortical Pathway: Projecting from the VTA to the prefrontal cortex (PFC), this pathway is crucial for executive functions, cognition, and motivation.[3] Hypoactivity, or a deficit in dopamine, in this pathway is linked to the "negative" and cognitive symptoms of schizophrenia, including apathy, anhedonia, and impaired working memory.[1]

Risperidone's therapeutic strategy involves differentially modulating these two pathways to address this imbalance.

Pharmacological Profile of Risperidone

Risperidone's mechanism of action is defined by its binding affinity for a range of neurotransmitter receptors. It is distinguished by its particularly high affinity for the serotonin 5-HT2A receptor, which is approximately 20 times greater than its affinity for the dopamine D2 receptor. This high 5-HT2A/D2 binding ratio is a hallmark of many atypical antipsychotics.

| Receptor | Binding Affinity (Ki, nM) |

| Serotonin 5-HT2A | 0.16 - 0.2 |

| Dopamine D2 | 3.13 - 3.3 |

| Alpha-1 Adrenergic | 0.8 |

| Dopamine D4 | 7.3 |

| Alpha-2 Adrenergic | 7.54 |

| Histamine H1 | 2.23 - 20 |

| Serotonin 5-HT1A | 420 |

| Dopamine D1 | 240 |

| Muscarinic M1 | >10,000 |

Table 1: In Vitro Receptor Binding Affinities of Risperidone. Ki is the dissociation constant, representing the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Effects on the Mesolimbic Pathway and Positive Symptoms

The primary mechanism for alleviating positive symptoms is the blockade of postsynaptic D2 receptors in the mesolimbic pathway. By acting as a potent antagonist, risperidone reduces the excessive dopaminergic neurotransmission in the nucleus accumbens, thereby dampening the aberrant signaling associated with psychosis.

Microdialysis studies in animal models confirm that antipsychotics increase the extracellular concentration of dopamine and its metabolites, a compensatory response to receptor blockade. Risperidone administration leads to a significant increase in dopamine release in the nucleus accumbens.

| Drug & Dose (mg/kg, SC) | Brain Region | Peak Increase in Dopamine Release (% of Baseline) |

| Risperidone (0.2) | Nucleus Accumbens (NAC) | ~150% |

| Risperidone (2.0) | Nucleus Accumbens (NAC) | ~250% |

Table 2: Effect of Risperidone on Dopamine Release in the Rat Nucleus Accumbens. Data derived from in vivo microdialysis studies.

Effects on the Mesocortical Pathway and Negative/Cognitive Symptoms

Risperidone's efficacy against negative and cognitive symptoms is primarily attributed to its potent 5-HT2A antagonism. In the prefrontal cortex, serotonergic neurons exert an inhibitory influence on dopaminergic neurons. By blocking 5-HT2A receptors on pyramidal neurons, risperidone is thought to disinhibit dopamine release. This targeted increase in cortical dopamine can help alleviate the dopamine deficit characteristic of the mesocortical pathway in schizophrenia.

Studies show that risperidone preferentially enhances serotonin metabolism and release in the medial prefrontal cortex (MPC). This action is believed to be key to its ameliorating effect on negative symptoms. Furthermore, this serotonergic modulation contributes to an increase in extracellular dopamine in the PFC.

| Drug & Dose (mg/kg) | Brain Region | Peak Increase in Neurotransmitter (% of Baseline) |

| Risperidone (1.0) | Frontal Cortex | Dopamine: ~180% |

| Risperidone (1.0) | Frontal Cortex | Serotonin (5-HT): ~150% |

| Risperidone (2.0) | Medial Prefrontal Cortex (MPC) | 5-HIAA (Serotonin Metabolite): ~160% |

Table 3: Effect of Risperidone on Neurotransmitter Levels in the Rat Prefrontal Cortex. Data derived from in vivo microdialysis studies.

Electrophysiological studies have shown that atypical antipsychotics like paliperidone (the active metabolite of risperidone) can increase the spontaneous and evoked firing rates of mesocortical dopamine neurons, providing a potential mechanism for enhancing dopamine signaling in the PFC.

Clinical Receptor Occupancy from PET Studies

Positron Emission Tomography (PET) studies in humans provide invaluable in vivo data, confirming that clinical doses of risperidone achieve significant occupancy of both D2 and 5-HT2A receptors. A D2 receptor occupancy of 65-80% is considered optimal for antipsychotic efficacy while minimizing the risk of extrapyramidal symptoms (EPS).

| Risperidone Dose | Brain Region | D2 Receptor Occupancy | 5-HT2A Receptor Occupancy | Study Population |

| 1 mg (single dose) | Striatum | ~50% | - | Healthy Volunteers |

| 1 mg (single dose) | Neocortex | - | ~60% | Healthy Volunteers |

| 6 mg/day | Striatum | 75-80% | - | Schizophrenia Patients |

| 6 mg/day | Neocortex | - | 78-88% | Schizophrenia Patients |

| 0.5-2.0 mg (single dose) | Striatum | 22-70% | - | Healthy Volunteers |

| 25 mg (long-acting injectable) | Striatum | 54-71% | - | Schizophrenia Patients |

| 50 mg (long-acting injectable) | Striatum | 65-74% | - | Schizophrenia Patients |

| 75 mg (long-acting injectable) | Striatum | 75-82% | - | Schizophrenia Patients |

Table 4: Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy in Humans Treated with Risperidone. Data derived from PET imaging studies using radioligands such as [11C]raclopride for D2 and [11C]NMSP or [18F]setoperone for 5-HT2A receptors.

Key Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vivo microdialysis experiments. This powerful technique allows for the continuous sampling of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.

Protocol: In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine and metabolite concentrations in the nucleus accumbens or prefrontal cortex of a rat following systemic administration of risperidone.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane)

-

Microdialysis probe (e.g., CMA 12) with a semi-permeable membrane

-

Guide cannula

-

Microinfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Risperidone solution for injection (SC or IP)

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and secure it in the stereotaxic frame.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small hole at the stereotaxic coordinates corresponding to the target brain region (e.g., Nucleus Accumbens: AP +1.6, ML +1.5, DV -7.8 mm from Bregma).

-

Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement.

-

-

Probe Insertion and Baseline Collection:

-

Following a recovery period (typically 24-48 hours), insert the microdialysis probe through the guide cannula.

-

Connect the probe to the microinfusion pump and begin perfusion with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to stabilize for at least 1-2 hours to establish a baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a refrigerated fraction collector. Collect 3-4 stable baseline samples.

-

-

Drug Administration and Sample Collection:

-

Administer risperidone via the desired route (e.g., subcutaneous injection).

-

Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours) to monitor the drug's effect on dopamine release.

-

-

Sample Analysis:

-

Inject a small volume (e.g., 10-20 µL) of each dialysate sample into the HPLC-ECD system.

-

Separate dopamine and its metabolites using a C18 reverse-phase column.

-

Detect and quantify the concentration of each analyte using the electrochemical detector.

-

-

Data Interpretation:

-

Generate a standard curve using known concentrations of dopamine to ensure accurate quantification.

-

Express the results for each post-injection sample as a percentage change from the average baseline concentration.

-

-

Histological Verification:

-

Section the brain and use microscopy to verify the correct placement of the microdialysis probe.

Conclusion

Risperidone's therapeutic efficacy is deeply rooted in its distinct actions on the mesolimbic and mesocortical dopamine pathways. Its potent D2 receptor antagonism in the mesolimbic system directly addresses the dopamine hyperactivity thought to cause positive symptoms. Concurrently, its high-affinity 5-HT2A receptor blockade in the mesocortical system facilitates dopamine release, potentially ameliorating the dopamine deficit associated with negative and cognitive symptoms. This guide consolidates key quantitative preclinical and clinical data, providing a foundational resource for understanding the nuanced neuropharmacological mechanisms of risperidone and for guiding future research in antipsychotic drug development.

References

An In-depth Technical Guide to the Molecular Structure and Synthesis of Risperidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and pharmacological action of risperidone, an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure of Risperidone

Risperidone is a benzisoxazole derivative with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₃H₂₇FN₄O₂[1][2][3][4][5] |

| IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

| Molar Mass | 410.49 g·mol⁻¹ |

| CAS Number | 106266-06-2 |

| Appearance | White to slightly beige powder |

| Solubility | Practically insoluble in water, freely soluble in methylene chloride, and soluble in methanol and 0.1 N HCl |

| Melting Point | 170.0 °C |

The core structure of risperidone consists of two key functional moieties: a benzisoxazole ring system and a piperidine ring linked to a tetrahydropyrido[1,2-a]pyrimidin-4-one group. This unique combination of heterocyclic systems is crucial for its pharmacological activity.

Synthesis of Risperidone

The most common and industrially significant synthesis of risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

Quantitative Data on Synthesis

The following table summarizes the reported yields and purity for the synthesis of risperidone via the N-alkylation route under various conditions.

| Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| DMF / Isopropanol | Na₂CO₃ / KI | Reflux | - | 46 | - | |

| Acetonitrile / Water | Na₂CO₃ | 60 | 16 | - | - | |

| Water | Na₂CO₃ | 110-120 | 0.67 | 93.2 | 99.5 (HPLC) | |

| Isopropanol | Na₂CO₃ / KI | Reflux | 5 | 60-63 | 99.7-99.8 |

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis in Aqueous Medium

-

Reaction Setup: In a 50 mL reaction flask, combine 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

-

Addition of Base: Add a solution or suspension of 8.5 g of sodium carbonate in 25 mL of water to the reaction flask.

-

Reaction Conditions: Place the flask in a heating bath and maintain the temperature at 110-120°C with stirring for 40 minutes.

-

Work-up and Isolation: Cool the reaction mixture to room temperature with continuous stirring. Filter the resulting precipitate, wash with pure water, and dry to obtain the crude product.

-

Purification: The product can be further purified by recrystallization from a mixture of dimethylformamide (DMF) and isopropanol to achieve a purity of 99.5% as determined by HPLC. The reported yield of the crude product is 3.82 g (93.2%).

Protocol 2: Synthesis in Isopropanol

-

Reaction Setup: In a 250 mL four-neck round bottom flask, take 100 mL of isopropyl alcohol at room temperature (20-35°C).

-

Addition of Reactants: Add 10 g of (2,4-difluorophenyl-)(4-piperidinyl) methanone, oxime, followed by 11 g of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride and 15 g of sodium carbonate. Add 1.0 g of potassium iodide as a catalyst.

-

Reaction Conditions: Stir the reaction mixture for 5-10 minutes, then slowly heat to reflux (80-82°C) and maintain this temperature for 5 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Prepare a separate solution of sodium hydroxide (8.5 g in 8.5 mL of water) and cool it to 15°C. Slowly add the sodium hydroxide solution to the reaction mixture and stir at 25-30°C for 12 hours. Quench the reaction mixture by slowly adding it to 750 mL of water at room temperature. Stir the mixture for 2.5 hours.

-

Product Collection: Filter the product and wash with 240 mL of water until a neutral pH is achieved. Dry the wet crude risperidone at 65°C for 6 hours to obtain 7.0 g of the dry product.

Mechanism of Action and Signaling Pathways

Risperidone's antipsychotic effects are primarily attributed to its high-affinity antagonism of dopamine D₂ receptors and serotonin 5-HT₂A receptors. The binding affinities of risperidone for various neurotransmitter receptors are presented below.

| Receptor | Kᵢ (nM) |

| Dopamine D₂ | 3.0 |

| Serotonin 5-HT₂A | 0.12 |

| α₁-Adrenergic | 0.8 |

| α₂-Adrenergic | 7.3 |

| Histamine H₁ | 2.1 |

| Dopamine D₄ | 7.0 |

Dopamine D₂ Receptor Signaling Pathway

Risperidone acts as an antagonist at D₂ receptors, which are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Antagonism of these receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.

Serotonin 5-HT₂A Receptor Signaling Pathway

Risperidone is also a potent antagonist of 5-HT₂A receptors. These receptors are coupled to the Gαq/11 signaling pathway. Blockade of 5-HT₂A receptors is believed to contribute to the efficacy of risperidone against the negative symptoms of schizophrenia and to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and synthesis of risperidone, a cornerstone in the treatment of various psychotic disorders. The outlined synthetic routes and experimental protocols offer valuable insights for process optimization and development. Furthermore, the elucidation of its mechanism of action through the antagonism of dopamine D₂ and serotonin 5-HT₂A receptors, along with the corresponding signaling pathways, provides a clear framework for understanding its therapeutic effects and for the rational design of future antipsychotic agents. The provided quantitative data serves as a useful reference for researchers in the field of medicinal chemistry and pharmacology.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Atypical Antipsychotics: A Technical Guide Focused on Lurasidone as a Proxy for Lusaperidone

Disclaimer: This technical guide focuses on the preclinical profile of lurasidone. Due to a lack of available preclinical data for lusaperidone, lurasidone, a structurally and pharmacologically similar atypical antipsychotic, is used here as a proxy to infer potential areas of investigation for novel indications. All data and experimental protocols presented herein pertain to studies conducted on lurasidone or related atypical antipsychotics like risperidone.

Introduction

Atypical antipsychotics have demonstrated therapeutic potential beyond their primary indication of schizophrenia. Their complex pharmacological profiles, characterized by interactions with multiple neurotransmitter systems, suggest opportunities for development in other CNS disorders. This guide provides an in-depth overview of the preclinical data for lurasidone, offering a scientific foundation for researchers and drug development professionals interested in exploring novel indications for structurally related compounds such as this compound.

Core Pharmacology of Lurasidone

Lurasidone is a benzisothiazole derivative with a distinct receptor binding profile that distinguishes it from other atypical antipsychotics. Its mechanism of action is thought to be mediated through a combination of antagonist and partial agonist activities at various dopamine and serotonin receptors.

In Vitro Receptor Binding Profile

Preclinical studies have extensively characterized the binding affinities of lurasidone for a range of CNS receptors. These in vitro assays are crucial for understanding the compound's potential therapeutic effects and side-effect profile. Lurasidone exhibits a high affinity for dopamine D₂ and serotonin 5-HT₂ₐ and 5-HT₇ receptors, where it acts as an antagonist.[1] It also demonstrates high affinity for the 5-HT₁ₐ receptor, acting as a partial agonist.[1] Notably, lurasidone has negligible affinity for histaminergic H₁ and muscarinic M₁ receptors, which is predictive of a lower incidence of side effects such as sedation and weight gain.[1][2]

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Lurasidone and Other Atypical Antipsychotics

| Receptor | Lurasidone | Risperidone | Olanzapine | Quetiapine | Aripiprazole |

| Dopamine D₂ | 1.0 | 3.2 | 11 | 160 | 0.34 |

| Serotonin 5-HT₂ₐ | 0.47 | 0.2 | 4 | 148 | 3.4 |

| Serotonin 5-HT₇ | 0.49 | 16 | 13 | 19 | 39 |

| Serotonin 5-HT₁ₐ | 6.7 | 420 | >10,000 | 550 | 4.4 |

| Adrenergic α₁ | 48 | 5 | 19 | 7 | 57 |

| Adrenergic α₂C | 11 | 16 | - | - | - |

| Histamine H₁ | >1,000 | 20 | 7 | 11 | 61 |

| Muscarinic M₁ | >10,000 | >10,000 | 1.9 | >1,000 | >10,000 |

Data compiled from various preclinical studies.[1]

Signaling Pathways

The therapeutic effects of lurasidone are believed to stem from its modulation of dopaminergic and serotonergic signaling pathways. Antagonism of D₂ receptors in the mesolimbic pathway is associated with its antipsychotic effects. Blockade of 5-HT₂ₐ receptors can increase dopamine release in certain brain regions, potentially mitigating some of the extrapyramidal side effects associated with D₂ blockade. The partial agonism at 5-HT₁ₐ receptors and antagonism at 5-HT₇ receptors are thought to contribute to its antidepressant and pro-cognitive effects.

Caption: Proposed signaling pathway of Lurasidone.

Preclinical Evidence for Novel Indications

The unique receptor binding profile of lurasidone suggests its potential utility in treating mood and anxiety disorders. Preclinical studies in various animal models have provided evidence supporting these novel applications.

Anxiolytic-like Effects

In preclinical models of anxiety, lurasidone has demonstrated significant anxiolytic-like effects. The specific experimental protocols are detailed below.

Experimental Protocol: Elevated Plus Maze (EPM) in Rodents

-

Objective: To assess the anxiolytic effects of a compound.

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Rodents are administered lurasidone or a vehicle control at specified doses and a predetermined time before the test.

-

Each animal is placed at the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a 5-minute period.

-

Behavior is recorded and analyzed for the number of entries into and the time spent in the open and closed arms.

-

-

Endpoint Measures: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Antidepressant-like Effects

Lurasidone has also shown antidepressant-like activity in animal models of depression.

Experimental Protocol: Forced Swim Test (FST) in Rodents

-

Objective: To evaluate the antidepressant potential of a compound.

-

Apparatus: A transparent cylinder filled with water.

-

Procedure:

-

Rodents are administered lurasidone or a vehicle control.

-

Animals are placed individually into the water-filled cylinder for a 6-minute session.

-

The duration of immobility during the last 4 minutes of the session is recorded.

-

-

Endpoint Measures: A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Table 2: Summary of Preclinical Behavioral Models for Novel Indications

| Indication | Animal Model | Key Parameters Measured | Expected Outcome with Efficacious Compound |

| Anxiety | Elevated Plus Maze (EPM) | Time spent in open arms, Number of open arm entries | Increase in time and entries in open arms |

| Anxiety | Light-Dark Box Test | Time spent in the light compartment, Transitions between compartments | Increase in time and transitions to the light compartment |

| Depression | Forced Swim Test (FST) | Duration of immobility | Decrease in immobility time |

| Depression | Tail Suspension Test (TST) | Duration of immobility | Decrease in immobility time |

| Cognitive Enhancement | Novel Object Recognition (NOR) | Discrimination index | Increase in discrimination index |

Preclinical Pharmacokinetics

Understanding the pharmacokinetic profile of a drug in preclinical species is essential for dose selection and predicting human pharmacokinetics.

Table 3: Preclinical Pharmacokinetic Parameters of Risperidone (as a proxy)

| Species | Route | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) |

| Rat | Oral | ~1 | Varies with dose | Varies with dose | ~3 |

| Dog | Oral | ~2 | Varies with dose | Varies with dose | ~4 |

Note: Specific values for Cₘₐₓ and AUC are dose-dependent. The half-life of the active moiety (risperidone + 9-hydroxyrisperidone) is approximately 20 hours in both poor and extensive metabolizers in humans.

Proposed Preclinical Development Workflow

The investigation of a compound like this compound for a novel indication would typically follow a structured preclinical workflow.

References

The Influence of Genetic Polymorphisms on Risperidone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone, a widely prescribed second-generation antipsychotic, exhibits significant interindividual variability in clinical response and adverse effects. A substantial portion of this variability is attributable to genetic polymorphisms in genes encoding drug-metabolizing enzymes and transporters. Understanding these genetic influences is paramount for optimizing risperidone therapy, enhancing efficacy, and minimizing adverse drug reactions. This technical guide provides an in-depth overview of the key genetic polymorphisms affecting risperidone metabolism, with a focus on Cytochrome P450 2D6 (CYP2D6), Cytochrome P450 3A4/5 (CYP3A4/5), and the ATP-binding cassette subfamily B member 1 (ABCB1) transporter.

Core Metabolic Pathways of Risperidone

Risperidone is extensively metabolized in the liver, primarily through two major pathways.[1][2][3] The main metabolic route is hydroxylation to its major active metabolite, 9-hydroxyrisperidone, a reaction predominantly catalyzed by the CYP2D6 enzyme.[1][4] The CYP3A4 and CYP3A5 enzymes also contribute to this hydroxylation, but to a lesser extent. A minor pathway involves N-dealkylation, also mediated by CYP3A4 and CYP3A5, resulting in inactive metabolites. The combined concentrations of risperidone and 9-hydroxyrisperidone, known as the "active moiety," are considered responsible for the therapeutic effect.

Impact of Genetic Polymorphisms on Risperidone Pharmacokinetics

Genetic variations in CYP2D6, CYP3A4/5, and ABCB1 can significantly alter the pharmacokinetic profile of risperidone, leading to variations in plasma concentrations and, consequently, clinical outcomes.

CYP2D6

The CYP2D6 gene is highly polymorphic, with over 100 known alleles. These alleles can result in different enzyme activity levels, leading to distinct metabolic phenotypes: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Normal Metabolizers (NMs), and Ultrarapid Metabolizers (UMs).

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles exhibit significantly reduced metabolism of risperidone. This leads to higher plasma concentrations of the parent drug and a lower ratio of 9-hydroxyrisperidone to risperidone.

-

Intermediate Metabolizers (IMs): Carriers of one reduced-function and one non-functional allele, or two reduced-function alleles, also show increased exposure to risperidone compared to normal metabolizers.

-

Normal Metabolizers (NMs): These individuals have two functional CYP2D6 alleles and exhibit the expected metabolism of risperidone.

-

Ultrarapid Metabolizers (UMs): Carrying multiple copies of functional CYP2D6 alleles, UMs metabolize risperidone more rapidly, which can lead to lower plasma concentrations of the active moiety and potentially reduced efficacy at standard doses.

The following tables summarize the quantitative impact of CYP2D6 phenotypes on risperidone pharmacokinetics based on a meta-analysis.

Table 1: Impact of CYP2D6 Phenotype on Dose-Adjusted Steady-State Risperidone Concentration (Multiple-Dose Administration)

| CYP2D6 Phenotype | Fold-Change vs. Normal Metabolizers (95% CI) | p-value |

| Intermediate Metabolizers (IMs) | 2.35 (1.77–3.13) | <0.0001 |

| Poor Metabolizers (PMs) | 6.20 (5.05–7.62) | <0.0001 |

| Data from a meta-analysis of 15 studies involving 2125 adult subjects. |

Table 2: Impact of CYP2D6 Phenotype on Dose-Adjusted Steady-State Active Moiety (Risperidone + 9-Hydroxyrisperidone) Concentration (Multiple-Dose Administration)

| CYP2D6 Phenotype | Fold-Change vs. Normal Metabolizers (95% CI) | p-value |

| Intermediate Metabolizers (IMs) | 1.18 (1.11–1.25) | <0.0001 |

| Poor Metabolizers (PMs) | 1.44 (1.23–1.69) | <0.0001 |

| Data from a meta-analysis of 15 studies involving 2125 adult subjects. |

Table 3: Influence of CYP2D6 Genotype on Risperidone Pharmacokinetic Parameters (Single 2mg Oral Dose)

| CYP2D6 Genotype | Cmax (ng/mL) | AUC (ng·h/mL) |

| 1/1 (NM) | 11.2 ± 5.4 | 85.7 ± 33.1 |

| 1/10 (IM) | 14.8 ± 6.9 | 129.1 ± 53.5 |

| 10/10 (IM/PM) | 20.1 ± 8.3 | 248.7 ± 103.6 |

| Data are presented as mean ± standard deviation. |

CYP3A4/5

While the role of CYP3A4/5 in risperidone metabolism is considered minor compared to CYP2D6, genetic variations in these enzymes may still have a discernible impact, particularly in individuals who are CYP2D6 poor metabolizers. However, studies on the influence of CYP3A4/5 polymorphisms have yielded inconsistent results, and their clinical significance remains an area of active investigation.

ABCB1 (P-glycoprotein)

The ABCB1 gene encodes for P-glycoprotein (P-gp), an efflux transporter that limits the entry of various drugs, including risperidone and 9-hydroxyrisperidone, into the brain. Polymorphisms in ABCB1, such as C3435T, may influence the distribution of risperidone and its active metabolite.

Table 4: Effect of ABCB1 C3435T Genotype on Risperidone Pharmacokinetics in Individuals with CYP2D610/10 Genotype

| ABCB1 C3435T Genotype | Risperidone Cmax (ng/mL) | Active Moiety Cmax (ng/mL) |

| C/C | 15.6 ± 6.1 | 22.3 ± 7.2 |

| C/T | 21.3 ± 7.9 | 29.8 ± 8.5 |

| T/T | 25.9 ± 9.2 | 35.1 ± 10.1 |

| Data are presented as mean ± standard deviation. Significant differences were observed in Cmax of risperidone and the active moiety among the ABCB1 3435C>T genotype groups with CYP2D610/10 (P < 0.05). |

Experimental Protocols in Risperidone Pharmacogenomic Research

A typical pharmacogenomic study investigating the influence of genetic polymorphisms on risperidone metabolism follows a structured protocol.

Key Methodologies

-

Patient Recruitment and Phenotyping: Studies typically recruit patients diagnosed with schizophrenia or other psychiatric disorders who are being treated with risperidone. Detailed clinical and demographic data are collected, and adverse effects are often monitored using standardized scales.

-

Genotyping: DNA is extracted from whole blood samples. Genotyping for specific polymorphisms in CYP2D6, CYP3A4/5, ABCB1, and other candidate genes is performed using various techniques, including:

-

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): A common method for detecting specific known mutations.

-

TaqMan Assays: Real-time PCR-based assays for single nucleotide polymorphism (SNP) genotyping.

-

DNA Sequencing: Sanger sequencing or next-generation sequencing for comprehensive analysis of gene regions.

-

Pharmacogenomic Arrays: High-throughput arrays, such as the Axiom PharmacoFocus Array, can simultaneously genotype a large number of pharmacogenetically relevant variants.

-

-

Pharmacokinetic Analysis: Plasma concentrations of risperidone and 9-hydroxyrisperidone are measured at steady-state using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These data are then used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and clearance (CL).

-

Statistical Analysis: Statistical tests are employed to determine the association between genotypes and pharmacokinetic parameters or clinical outcomes. Population pharmacokinetic modeling, often using software like NONMEM, can be used to quantify the influence of genetic and other covariates on drug disposition.

From Genotype to Clinical Outcome: A Logical Framework

The clinical implications of genetic polymorphisms in risperidone metabolism can be understood through a logical progression from genotype to phenotype and, ultimately, to clinical outcomes.

This framework illustrates how an individual's CYP2D6 genotype determines their metabolic phenotype, which in turn influences the pharmacokinetics of risperidone. The resulting plasma drug concentrations can then impact both the therapeutic efficacy and the likelihood of experiencing adverse drug reactions. For instance, a CYP2D6 poor metabolizer is at a higher risk of experiencing adverse effects due to elevated plasma levels of risperidone.

Clinical Guidelines and Future Directions

The growing body of evidence supporting the clinical utility of pharmacogenetic testing for risperidone has led to the development of clinical guidelines. The Dutch Pharmacogenetics Working Group (DPWG), for example, recommends dose adjustments for CYP2D6 poor and ultrarapid metabolizers. Specifically, they suggest reducing the dose for PMs and considering an alternative drug or titrating the dose for UMs.

While CYP2D6 genotyping is the most established pharmacogenetic test for guiding risperidone therapy, ongoing research continues to explore the contributions of other genes and their interactions. Future studies with larger and more diverse patient populations are needed to further refine dosing recommendations and to elucidate the complex interplay of genetic and non-genetic factors that influence risperidone response. The integration of pharmacogenomic data into clinical practice holds the promise of a more personalized and effective approach to the treatment of psychiatric disorders.

References

- 1. Influence of ABCB1 genetic polymorphisms on the pharmacokinetics of risperidone in healthy subjects with CYP2D6*10/*10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People [frontiersin.org]

- 4. researchgate.net [researchgate.net]